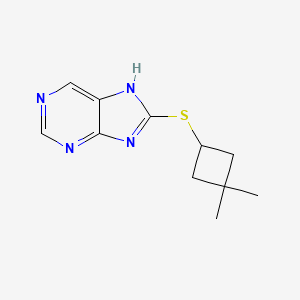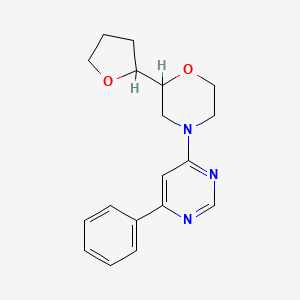
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole, also known as CCT251545, is a small molecule inhibitor that has shown promise in scientific research for its potential therapeutic applications.
Mecanismo De Acción
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are involved in various cellular processes. Inhibition of CK2 activity leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has also been found to inhibit the growth of Plasmodium falciparum by inhibiting the activity of the parasite's protein kinase PfCK2.
Biochemical and Physiological Effects
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the migration and invasion of cancer cells. 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has also been found to inhibit the growth of Plasmodium falciparum by disrupting the parasite's cell cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole in lab experiments is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on various cellular processes without the interference of other kinases. Additionally, 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has been found to have low toxicity in vivo, making it a potential candidate for further preclinical studies. One limitation of using 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole in lab experiments is its relatively low potency compared to other CK2 inhibitors. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole in scientific research. One area of interest is the development of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole as a potential therapeutic agent for cancer and other diseases. Preclinical studies have shown promising results, and further studies are needed to evaluate its safety and efficacy in humans. Another area of interest is the use of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole as a tool for studying the role of CK2 in various cellular processes. Further studies are needed to elucidate the specific mechanisms by which 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole inhibits CK2 activity and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole involves the reaction of 6-pyrrolidin-1-ylpyridin-3-amine with 1-cyclopropyl-1H-1,2,3-triazol-4-amine in the presence of copper sulfate and sodium ascorbate. This reaction leads to the formation of 6-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)pyridin-3-amine. The subsequent reaction of this intermediate with 2-bromo-4-(4-methylmorpholin-4-yl)thiazole in the presence of potassium carbonate leads to the formation of 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole.
Aplicaciones Científicas De Investigación
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has shown potential therapeutic applications in various scientific research studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. 4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Propiedades
IUPAC Name |
4-(1-cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-2-8-22(7-1)16-6-3-12(9-18-16)17-19-15(11-24-17)14-10-23(21-20-14)13-4-5-13/h3,6,9-11,13H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPJTIRQMFGSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C3=NC(=CS3)C4=CN(N=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyclopropyltriazol-4-yl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[4-[[2-[hydroxy(phenyl)methyl]pyrrolidine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7436807.png)
![4-N-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)cyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B7436815.png)
![N-[1-(1-ethyl-6-oxopiperidine-3-carbonyl)-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436816.png)
![6-Chloro-1-methyl-4-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7436817.png)


![sodium;4-[[1-(1H-benzimidazol-2-yl)-2-methylpropyl]amino]-2,2-diethyl-4-oxobutanoate](/img/structure/B7436853.png)

![4-[1-[(3R)-oxolan-3-yl]triazol-4-yl]-2-(2-phenylpropan-2-yl)-1,3-thiazole](/img/structure/B7436875.png)
![4-[1-(1-Methylpyrazol-3-yl)triazol-4-yl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole](/img/structure/B7436904.png)
![[3-Methyl-3-(trifluoromethyl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B7436913.png)
![Methyl 4-[[3-(4-methylpiperazin-1-yl)pyrrolidine-1-carbonyl]amino]naphthalene-1-carboxylate](/img/structure/B7436915.png)
![5-tert-butyl-N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-1H-imidazole-4-carboxamide](/img/structure/B7436916.png)
![[5-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]-1H-imidazol-4-yl]-phenylmethanone](/img/structure/B7436918.png)